[2-(1H-indol-2-yl)ethyl]dimethylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H16N2/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13-11/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
JCVWAPAZUAWTNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Mechanistic Organic Chemistry and Reactivity of 2 1h Indol 2 Yl Ethyl Dimethylamine
Intrinsic Reactivity of the Indole-2-yl Nucleus
The reactivity of the indole (B1671886) core in [2-(1H-indol-2-yl)ethyl]dimethylamine is governed by the electron-rich nature of the heterocyclic system. The delocalization of the nitrogen lone pair across the bicyclic structure makes the indole ring a π-excessive heterocycle, predisposing it to reactions with electrophiles. bhu.ac.in
Electrophilic Aromatic Substitution Patterns on C2-Substituted Indoles
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for indoles. wikipedia.org The site of substitution is highly dependent on the positions of existing substituents and the reaction conditions. For an unsubstituted indole, the C3 position is overwhelmingly the most reactive site for electrophilic attack, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the resulting intermediate (an arenium ion or Wheland intermediate). bhu.ac.inic.ac.ukmasterorganicchemistry.com
In the case of this compound, the C2 position is already occupied. This directs the regiochemical outcome of electrophilic substitution.
Substitution at C3: With the C2 position blocked, the most favored site for electrophilic attack remains the pyrrole (B145914) ring, specifically at the C3 position. The presence of a substituent at C2 can, however, introduce steric hindrance that may affect the rate of reaction at the adjacent C3 position. nih.gov
Substitution on the Benzene Ring: If the C3 position is also substituted, or if reaction conditions are particularly harsh, electrophilic substitution will occur on the carbocyclic (benzene) ring. wikipedia.org Generally, the C5 position is the next most common site of attack. wikipedia.org
Influence of Acidity: Reaction conditions, particularly acidity, play a critical role. In strongly acidic media, the indole ring can be protonated. Protonation occurs preferentially at C3, which disrupts the aromaticity of the pyrrole ring but preserves the benzenoid aromaticity. bhu.ac.inwikipedia.org This protonated intermediate deactivates the pyrrole ring towards further electrophilic attack, directing incoming electrophiles to the benzene ring. For instance, the nitration of 2-substituted indoles in strongly acidic conditions has been shown to occur primarily at the 5-position. chemcess.com
| Electrophile/Reaction | Preferred Position on C2-Substituted Indole | Conditions/Notes |
| General Electrophiles (e.g., Halogenation, Acylation) | C3 | The most electron-rich and activated position after C2 is occupied. |
| Nitration | C5 | Occurs in strongly acidic media due to protonation at C3. wikipedia.orgchemcess.com |
| Sulfonation | C3 | Typically performed with mild reagents like a SO₃-pyridine complex to prevent polymerization. quimicaorganica.org |
| Vilsmeier-Haack Formylation | C3 | Introduces a formyl group using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). quimicaorganica.org |
Nucleophilic Reactivity and Anionic Species Formation of the Indole Ring
The indole ring contains a slightly acidic N-H proton, which can be removed by a strong base to form a highly nucleophilic indole anion. researchgate.net The pKa of the indole N-H is approximately 21 in dimethyl sulfoxide (B87167) (DMSO), necessitating the use of potent bases such as sodium hydride (NaH), n-butyl lithium (n-BuLi), or potassium hydride (KH) for complete deprotonation. wikipedia.orgchemcess.com
The generation of the indolyl anion significantly enhances the nucleophilicity of the heterocycle, enabling reactions with various electrophiles, particularly at the nitrogen atom. chemcess.comresearchgate.net This N-functionalization is a crucial strategy for the synthesis of N-substituted indoles. nih.gov
The regioselectivity of the subsequent reaction of the indole anion is notably influenced by the counter-ion of the base used for deprotonation. wikipedia.org
Ionic Salts (e.g., Na⁺, K⁺): When bases like NaH or KH are used, the resulting sodium or potassium indolide salts are more ionic in character. In these cases, electrophiles tend to react at the N1 position, leading to N-alkylation or N-acylation products. wikipedia.org
Covalent Salts (e.g., Mg²⁺, Zn²⁺): In contrast, the use of Grignard reagents (to form indolylmagnesium halides) or zinc compounds results in a more covalent metal-nitrogen bond. These species tend to direct electrophilic attack to the C3 position. wikipedia.org
Chemical Transformations of the Dimethylaminoethyl Side Chain
The dimethylaminoethyl group at the C2 position of the indole nucleus provides a secondary site for chemical reactivity, distinct from the indole ring itself. The tertiary amine functionality is a key reactive center.
Reactivity of the Tertiary Amine Functionality (e.g., quaternization, N-oxidation)
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it both basic and nucleophilic, allowing for two primary types of transformations:
Quaternization: As a tertiary amine, the dimethylamino group readily reacts with alkyl halides in a process known as the Menshutkin reaction to form a quaternary ammonium (B1175870) salt. wikipedia.orgunacademy.com This reaction involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. Common alkylating agents include methyl iodide. cdnsciencepub.com The resulting quaternary ammonium salt carries a permanent positive charge. This transformation can be achieved under mild conditions, for example, using methyl iodide and potassium bicarbonate in methanol (B129727) at room temperature. cdnsciencepub.com
N-Oxidation: The nitrogen atom can be oxidized to form an amine oxide (N-oxide). This is typically accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA), or Caro's acid. libretexts.orgwikipedia.org The reaction converts the tertiary amine into a trialkylazane oxide, which contains a coordinate covalent bond between nitrogen and oxygen. libretexts.org Various catalytic systems have been developed to facilitate this transformation under mild conditions, including the use of flavin catalysts or metal complexes. asianpubs.org Amine oxides are valuable synthetic intermediates that can undergo further reactions, such as the Cope elimination. wikipedia.org
| Transformation | Reagent(s) | Product |
| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
| N-Oxidation | H₂O₂, mCPBA, or other peracids | Amine N-Oxide |
Cleavage and Displacement Reactions of the Dimethylamine (B145610) Group from the Indole Scaffold
The dimethylamino group, particularly after conversion to a better leaving group, can be cleaved or displaced from the ethyl side chain.
Displacement via Quaternization: The conversion of the tertiary amine to a quaternary ammonium salt makes the dimethylamino moiety an excellent leaving group. Treatment of the resulting salt with a strong nucleophile can lead to a substitution reaction, displacing dimethylamine. This is analogous to the well-known reactivity of gramine (B1672134) ([3-(dimethylaminomethyl)-1H-indole]), where the dimethylamino group is readily displaced by various nucleophiles to afford a range of 3-substituted indoles. bhu.ac.inwikipedia.org
Cleavage via N-Oxide: The corresponding N-oxide can undergo thermal decomposition in a pyrolytic elimination reaction known as the Cope reaction, which typically forms an alkene and a hydroxylamine. wikipedia.org
Rearrangement Reactions: Certain N-oxides can undergo rearrangements like the Polonovski reaction. This reaction involves the cleavage of a tertiary N-oxide with acetic anhydride (B1165640) to yield the corresponding acetamide (B32628) and an aldehyde. wikipedia.org
Chloroformate-Mediated Cleavage: In the context of more complex indole alkaloids, tertiary amines have been shown to react with chloroformates to form an activated N-acyl ammonium intermediate. This intermediate can facilitate the cleavage of adjacent C-C bonds, promoted by the nucleophilic indole ring. rsc.org This type of reaction highlights the ability of the tertiary amine to be activated for bond cleavage reactions.
Derivatization Reactions at the Amine Nitrogen for Functional Group Interconversion
Derivatization is the process of transforming a chemical compound into a product of similar structure, known as a derivative, to alter its properties for analysis or to prepare it for subsequent reactions. researchgate.net For the tertiary amine in this compound, which lacks an active hydrogen, derivatization primarily involves reactions that target the nitrogen's lone pair of electrons.
The key reactions for derivatization and functional group interconversion are the same ones that define its core reactivity:
Quaternization: This reaction transforms the tertiary amine into a quaternary ammonium salt. By choosing an alkylating agent that contains another functional group (e.g., 2-bromoethanol), a new functional group can be introduced into the molecule.
N-Oxidation: The formation of an N-oxide represents a functional group interconversion from an amine to an amine oxide. This new functional group has distinct chemical properties and can be used in further synthetic steps, such as reduction back to the amine or rearrangement reactions. wikipedia.org
These derivatization strategies allow for the modification of the side chain's polarity, steric bulk, and reactivity, enabling further functionalization of the molecule.
Elucidation of Reaction Mechanisms for Key Transformations Involving this compound
The mechanistic understanding of reactions involving this compound is crucial for controlling its chemical transformations and synthesizing novel derivatives. While specific mechanistic studies on this particular compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of the indole nucleus and related β-arylethylamines. Key transformations include functionalization of the indole ring and intramolecular cyclization reactions.
Mechanistic Studies of Functionalization and Derivatization Reactions
The functionalization of this compound can occur at several positions, primarily on the indole ring. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. However, substitution at the C2 position, where the dimethylaminoethyl side chain is located, can influence the regioselectivity of these reactions.
Electrophilic Substitution on the Indole Ring:
The mechanism of electrophilic substitution on the indole ring of a 2-substituted indole like this compound typically proceeds through a Wheland intermediate.
Step 1: Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (E+).
Step 2: Nucleophilic Attack: The π-electron system of the indole ring, particularly the C3 position, acts as a nucleophile, attacking the electrophile. This leads to the formation of a resonance-stabilized carbocation, often referred to as a sigma complex or Wheland intermediate. The positive charge is delocalized over the indole ring system.
Step 3: Deprotonation: A base removes a proton from the C3 atom, restoring the aromaticity of the indole ring and yielding the 3-substituted product.
While C3 is the most common site of substitution, reactions at other positions, such as C4, C5, C6, and C7 on the benzene portion of the indole ring, are also possible, though they generally require more forcing conditions or specific directing groups. The presence of the electron-donating nitrogen atom in the pyrrole ring activates the entire indole system towards electrophilic attack.
Functionalization of the Dimethylamino Group:
The dimethylamino group of this compound can also undergo functionalization. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
N-Oxidation: Reaction with oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to the formation of the corresponding N-oxide.
Quaternization: The nitrogen atom can react with alkyl halides in an SN2 reaction to form a quaternary ammonium salt. This transformation introduces a permanent positive charge and can alter the biological activity and physical properties of the molecule.
Investigations into Intramolecular Cyclization and Rearrangement Pathways
A significant reaction pathway for β-arylethylamines, including indole derivatives, is the Pictet-Spengler reaction. This intramolecular cyclization leads to the formation of a new heterocyclic ring and is a key method for the synthesis of many alkaloids.
The Pictet-Spengler Reaction:
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. For an indole derivative, this reaction typically leads to the formation of a β-carboline ring system.
The generally accepted mechanism for the Pictet-Spengler reaction is as follows:
Step 1: Imine/Iminium Ion Formation: The primary or secondary amine of the β-arylethylamine reacts with a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
Step 2: Intramolecular Electrophilic Attack: The electron-rich indole ring, acting as a nucleophile, attacks the electrophilic iminium ion. In the case of tryptamine (B22526) derivatives (where the side chain is at C3), the attack occurs at the C2 position. For a 2-substituted indole like this compound, the cyclization would be expected to proceed via attack from the C3 position onto the iminium ion formed from the side chain amine, if it were a primary or secondary amine. However, with a tertiary amine like the dimethylamino group, a standard Pictet-Spengler is not possible. A variation, the Bischler-Napieralski reaction, followed by reduction, could be envisioned if the amine were first converted to an amide.
A more plausible intramolecular cyclization for this compound itself could involve an initial functionalization. For instance, if the terminal methyl groups on the nitrogen were replaced with hydrogens, the resulting primary amine could readily undergo a Pictet-Spengler reaction.
Rearrangement Pathways:
While specific rearrangement pathways for this compound are not well-documented, indole derivatives can undergo various molecular rearrangements under certain conditions. Acid-catalyzed migrations of substituents on the indole ring have been observed. For example, under strong acidic conditions, a substituent at the C3 position can migrate to the C2 position. wikipedia.orgnrochemistry.com This type of rearrangement proceeds through a protonated intermediate where the substituent shift is driven by the formation of a more stable cationic species.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural assignment of organic molecules like [2-(1H-indol-2-yl)ethyl]dimethylamine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the entire proton and carbon framework of the molecule. youtube.comnih.gov
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. ubc.ca The signals are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J), which reveal the number and proximity of neighboring protons. ubc.camiami.edu
For this compound, the spectrum is typically divided into three main regions: the aromatic region for the indole (B1671886) ring protons, the aliphatic region for the ethyl chain protons, and the distinct singlet for the N-methyl protons. The indole N-H proton usually appears as a broad singlet at a high chemical shift.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (N-H) | > 8.0 | br s | - |
| H-4, H-7 (Aromatic) | 7.50 - 7.65 | d | ~7.8 |
| H-5, H-6 (Aromatic) | 7.00 - 7.20 | m | - |
| H-3 (Aromatic) | ~6.30 | s | - |
| H-α (CH₂) | ~3.00 | t | ~7.5 |
| H-β (CH₂) | ~2.70 | t | ~7.5 |
Note: Predicted values are based on typical chemical shifts for indole derivatives. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. researchgate.net This technique is crucial for confirming the carbon skeleton. The chemical shifts are indicative of the carbon type (aromatic, aliphatic) and the influence of adjacent electronegative atoms like nitrogen.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-7a (Indole) | ~137 |
| C-2 (Indole) | ~136 |
| C-3a (Indole) | ~128 |
| C-5 (Indole) | ~121 |
| C-6 (Indole) | ~120 |
| C-4 (Indole) | ~119 |
| C-7 (Indole) | ~111 |
| C-3 (Indole) | ~101 |
| C-β (CH₂) | ~60 |
| N(CH₃)₂ | ~45 |
Note: Predicted values are based on typical chemical shifts for indole derivatives and may vary.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. sdsu.eduhuji.ac.ilyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the α-CH₂ and β-CH₂ protons of the ethyl side chain, confirming their connectivity. Correlations among the aromatic protons (H-4, H-5, H-6, H-7) would also be visible, helping to assign their specific positions on the benzene (B151609) portion of the indole ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.00 ppm (H-α) would correlate with the carbon signal at ~25 ppm (C-α).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (two to three bonds), which is vital for connecting different fragments of the molecule. sdsu.eduscience.gov Key correlations would include the β-CH₂ protons showing a cross-peak to the C-2 and C-3 carbons of the indole ring, confirming the attachment point of the ethyl side chain. The N(CH₃)₂ protons would show a correlation to the β-carbon, and the α-protons would correlate to C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. harvard.edu It can be used to confirm the conformation of the side chain relative to the indole ring. For instance, a NOESY correlation between the α-CH₂ protons and the H-3 proton of the indole ring would provide evidence for their spatial proximity.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. lcms.cz Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured to four or more decimal places. This high accuracy allows for the calculation of a unique molecular formula, distinguishing it from other formulas with the same nominal mass. thermofisher.com For this compound (C₁₂H₁₆N₂), HRMS would confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated mass.
Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis
Vibrational spectroscopy techniques, such as FT-IR, probe the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, providing a molecular fingerprint. nih.govnih.gov
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. ieeesem.comscienceandnature.org The spectrum displays absorption bands (measured in wavenumbers, cm⁻¹) that are characteristic of specific bond types.
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Indole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2800 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
A thorough review of scientific literature indicates a lack of specific experimental Raman spectroscopy data for this compound. While Raman spectroscopy is a powerful technique for analyzing the vibrational modes of molecules, providing insights into their structural fingerprint, published studies detailing the Raman spectrum and vibrational mode assignments for this specific isomer of dimethyltryptamine were not identified.
Typically, a Raman analysis of an indole derivative would reveal characteristic vibrational modes. These would include N-H stretching, C-H stretching of the aromatic and aliphatic regions, indole ring stretching, and various in-plane and out-of-plane bending vibrations. The specific frequencies of these modes are highly sensitive to the substitution pattern on the indole ring and the conformation of the side chain. In the absence of experimental data for this compound, a detailed and accurate table of its Raman shifts cannot be compiled.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
For a molecule such as this compound, X-ray crystallography would provide unambiguous information on:
The planarity of the indole ring system.
The conformation of the ethylamine (B1201723) side chain relative to the indole ring.
Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
Without a solved crystal structure, a definitive analysis of its solid-state molecular architecture and conformation is not possible. Consequently, a data table detailing its crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be provided.
Based on a thorough search of available scientific literature, detailed computational and theoretical chemical investigations specifically for the compound This compound are not available. Published research accessible through the conducted searches primarily focuses on the isomeric compound, [2-(1H-indol-3-yl)ethyl]dimethylamine (DMT), or other related indole derivatives.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and analysis for the specific subsections requested for "this compound" as per the instructions. Generating content would require extrapolation from other compounds, which would violate the strict requirement to focus solely on the specified molecule and maintain scientific accuracy.
Computational and Theoretical Chemical Investigations of 2 1h Indol 2 Yl Ethyl Dimethylamine
Analysis of Molecular Electronic Properties and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)
A Frontier Molecular Orbital (FMO) analysis for [2-(1H-indol-2-yl)ethyl]dimethylamine would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. This analysis would provide insights into the electron-donating (nucleophilic) and electron-accepting (electrophilic) capabilities of the molecule.
No specific HOMO, LUMO, or energy gap values for this compound were found in the reviewed literature.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
A Molecular Electrostatic Potential (MEP) surface analysis would reveal the charge distribution across the this compound molecule. This computational technique maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). This information is invaluable for predicting how the molecule would interact with other chemical species.
Specific MEP surface plots or data identifying the electrostatic potential values for different regions of this compound are not available in the current body of research.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, hybridization of atomic orbitals, and the nature of bonding within a molecule. For this compound, an NBO analysis would quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from bonding orbitals to anti-bonding orbitals. This would offer a deeper insight into the molecule's electronic structure and stability.
Specific NBO analysis data, including stabilization energies and hybridization details for this compound, have not been reported in the searched scientific literature.
Theoretical Insights into Reaction Pathways and Transition States
Theoretical investigations into the reaction pathways and transition states involving this compound would utilize computational methods to model potential chemical reactions. This could include, for example, modeling its synthesis, degradation, or interaction with biological targets. Such studies would calculate the energy profiles of reaction coordinates, identifying the structures and energies of transition states and intermediates, thereby elucidating reaction mechanisms and kinetics.
No theoretical studies detailing specific reaction pathways or transition state analyses for this compound were identified.
2 1h Indol 2 Yl Ethyl Dimethylamine As a Key Chemical Scaffold in Synthetic Organic Chemistry
Precursor Role in the Synthesis of Diverse Indole (B1671886) Derivatives
The inherent reactivity of the indole nucleus, coupled with the functional handle provided by the dimethylaminoethyl side chain, positions [2-(1H-indol-2-yl)ethyl]dimethylamine as a valuable starting material for the synthesis of a wide range of indole derivatives. This scaffold serves as a foundational element upon which greater molecular complexity can be built through various chemical transformations.
Building Blocks for Complex Polycyclic and Heterocyclic Systems
The indole ring system is a common core in many polycyclic and heterocyclic natural products and designed molecules. This compound can be envisioned as a key building block in the construction of such elaborate structures. Synthetic strategies can exploit the reactivity of the indole nitrogen (N1) and the C3 position to annulate additional rings, leading to the formation of fused polycyclic systems. For instance, reactions that involve intramolecular cyclization between a group introduced at the N1 position and the C7 position of the indole ring can lead to novel polycyclic frameworks.
Furthermore, the dimethylaminoethyl side chain itself can participate in cyclization reactions. For example, transformation of the dimethylamino group into a suitable leaving group could facilitate an intramolecular nucleophilic attack from the indole N1 or C3 position, resulting in the formation of a new heterocyclic ring fused to the indole core. The strategic placement of the ethylamine (B1201723) moiety at C2 provides a distinct geometric arrangement for such cyclizations compared to the more commonly studied C3-substituted tryptamines.
| Target System | Synthetic Strategy | Potential Application |
| Fused Polycyclic Indoles | Intramolecular cyclization from N1 to C7 | Novel therapeutic agents |
| Fused Heterocyclic Indoles | Intramolecular cyclization involving the side chain | Unique pharmacological scaffolds |
| Bridged Indole Alkaloids | Diastereoselective cyclization reactions | Biologically active natural product analogs |
Synthesis of Analogs with Modified Indole Ring or Side Chain Structures
The this compound scaffold is amenable to a variety of chemical modifications, allowing for the synthesis of a library of analogs with diverse substitution patterns on both the indole ring and the side chain.
Electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, can be employed to introduce functional groups at various positions of the indole's benzene (B151609) ring (C4, C5, C6, and C7). These modifications can significantly impact the electronic properties and biological activity of the resulting molecules.
The side chain also offers opportunities for structural diversification. The tertiary amine can be quaternized to form ammonium (B1175870) salts or oxidized to an N-oxide. Demethylation can provide the corresponding secondary or primary amines, which can be further functionalized through acylation, alkylation, or sulfonylation reactions. These modifications allow for the fine-tuning of physicochemical properties such as solubility and basicity, which are crucial for drug development.
| Modification Site | Reaction Type | Resulting Functional Group |
| Indole Ring (C4-C7) | Electrophilic Aromatic Substitution | Halogen, Nitro, Acyl |
| Side Chain (Nitrogen) | Quaternization | Quaternary Ammonium Salt |
| Side Chain (Nitrogen) | Oxidation | N-oxide |
| Side Chain (Nitrogen) | Demethylation followed by Acylation | Amide |
Strategic Utility for Introducing a Dimethylaminoethyl Moiety at the C2 Position of Target Indole Compounds
While functionalization at the C3 position of indoles is well-established, selective introduction of substituents at the C2 position can be more challenging. The use of this compound as a starting material or a synthon provides a direct and reliable method to incorporate the dimethylaminoethyl group at this specific position.
In multi-step syntheses of complex target molecules containing a 2-(dimethylaminoethyl)indole fragment, employing this pre-functionalized scaffold can streamline the synthetic route and avoid issues with regioselectivity that might arise from attempting to introduce the side chain at a later stage. This strategic advantage is particularly valuable in the synthesis of pharmaceutical candidates where precise control over the molecular architecture is paramount. The presence of the basic dimethylamino group can also influence the reactivity of the indole ring in subsequent synthetic steps, a factor that can be strategically exploited.
Development of Novel Reaction Methodologies Utilizing this Specific Scaffold
The unique structural features of this compound can inspire the development of novel synthetic methodologies. The proximity of the C2 side chain to the N1 position and the C3 position can lead to unique reactivity and the potential for novel intramolecular reactions.
For example, transition metal-catalyzed reactions could be developed where the dimethylamino group acts as a directing group, facilitating C-H activation at a specific position on the indole ring. This would enable the introduction of a wide range of substituents with high regioselectivity.
Furthermore, the development of cascade or tandem reactions starting from this scaffold could provide rapid access to complex molecular structures in a single synthetic operation. Such reactions, which form multiple chemical bonds in a sequential manner without the need for isolation of intermediates, are highly desirable from the perspective of efficiency and atom economy. Research in this area could lead to the discovery of new transformations and the synthesis of novel classes of indole-based compounds with potential applications in materials science and medicine.
Theoretical Chemical Structure Reactivity Relationship Srr Studies on 2 1h Indol 2 Yl Ethyl Dimethylamine Analogs
Computational Approaches to Understand Chemical Reactivity and Selectivity
Computational chemistry provides powerful tools for elucidating the reactivity and selectivity of indole (B1671886) derivatives. Methods like Density Functional Theory (DFT) are employed to analyze reaction mechanisms, investigate thermodynamic and kinetic parameters, and understand the factors governing cycloaddition reactions. researchgate.net For instance, computational studies on indolynes—highly reactive intermediates derived from indoles—have revealed that distortion energies control the regioselectivity of nucleophilic additions, offering a predictive model for reaction outcomes. nih.gov
Quantum chemical calculations, often using DFT, are also instrumental in studying processes like hydrodenitrogenation (HDN) of indole compounds. mdpi.com These theoretical studies can predict the atomic structures of catalysts and the adsorption behavior of nitrogen-containing compounds, providing insights into reaction pathways. mdpi.com Furthermore, computational models have been used to explore the formation of novel analogs through processes like the Diels-Alder reaction, helping to clarify unexpected facial selectivity and reaction mechanisms. researchgate.net The combination of experimental work with computational analysis offers a comprehensive understanding of the complex reactivity patterns of these molecules. mdpi.com
Influence of Substituent Effects on Theoretical Reactivity Profiles
The electronic and steric properties of substituents on the indole core significantly alter the theoretical reactivity profiles of [2-(1H-indol-2-yl)ethyl]dimethylamine analogs. The indole ring is electron-rich, making it prone to electrophilic substitution, primarily at the C3 position. bhu.ac.in The stability of the cationic intermediate formed during electrophilic attack dictates this preference. bhu.ac.in
Substituents can modulate this inherent reactivity. For example, in hydrodenitrogenation (HDN) reactions, methyl groups on the nitrogen heterocycle increase the steric demands for the hydrogenation of the aromatic carbon, leading to lower conversion rates compared to unsubstituted indole. mdpi.com Similarly, the position and nature of substituents on the benzene (B151609) ring of the indole nucleus can dramatically influence reaction yields and selectivity. In photoredox catalytic synthesis, the yields of substituted indoles vary significantly depending on the electronic properties of the substituents (e.g., methoxy vs. fluoro groups). acs.org Mechanistic studies, including Hammett analysis, have been used to quantify the influence of electronic effects on enantioselectivity in reactions like Friedel-Crafts alkylation, revealing that electron-poor derivatives can lead to reduced enantioselectivity. acs.org
The table below summarizes the impact of different substituents on the reactivity of indole analogs based on findings from various studies.
| Reaction Type | Substituent/Position | Observed Effect | Reference |
| Hydrodenitrogenation (HDN) | 2-Methyl and 3-Methyl | Increased steric hindrance, leading to lower conversion rates compared to indole. | mdpi.com |
| Friedel-Crafts Alkylation | Electron-deficient groups | Reduced enantioselectivity while maintaining good yields. | acs.org |
| Photoredox Catalysis | 5-MeO | Lower yield (33%) compared to 5-halide substituents (65-82%). | acs.org |
| Photoredox Catalysis | 6-F and 4-F | Significantly lower yields (37% and 43%) compared to 5-F (82%). | acs.org |
| Photoredox Catalysis | 3-Alkyl | Poor yields (5-28%). | acs.org |
| Photoredox Catalysis | 3-Aryl | Moderate to very good yields (58-78%). | acs.org |
Electronic and Steric Factors Governing Chemical Transformations and Reaction Outcomes
The interplay between electronic and steric factors is fundamental in controlling the outcomes of chemical transformations involving indole analogs. The regioselectivity of reactions is often a direct consequence of these effects. For instance, the regioselective synthesis of C6-alkylated indoles can be achieved by leveraging the electronic effect of imino exchange and the steric effect of phosphorus ylide addition. rsc.org This approach allows for the functionalization of a less reactive position on the indole ring by modulating the electronic and steric environment. rsc.org
In Friedel–Crafts alkylations, both steric hindrance from substituents and non-covalent interactions like catalyst–substrate π–π stacking play crucial roles in determining selectivity. acs.org While sterically demanding indole substrates may have little influence on some reaction outcomes, alkyl substitutions at other positions can lead to reduced yields and enantioselectivities. acs.org The inherent reactivity of the indole nucleus can also be altered by strong acids, which protonate the C3 position, deactivating the pyrrole (B145914) ring towards further electrophilic attack and sometimes leading to substitution on the benzene ring. bhu.ac.in Computational studies have confirmed that in nucleophilic additions to reactive indolyne intermediates, it is the distortion energies, rather than electronic factors, that primarily control the regioselectivity. nih.gov
Development of Predictive Models for Chemical Behavior and Rational Synthesis Design
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of rational synthesis design for new indole derivatives. QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties or activities. nih.govijpsr.com Both 2D and 3D-QSAR models have been successfully developed for various classes of indole derivatives to predict their biological activities and guide the synthesis of more potent analogs. ijpsr.comnih.govmdpi.com
These models utilize molecular descriptors that quantify steric, electronic, and hydrophobic properties. For example, a 3D-QSAR study on indole derivatives as phosphodiesterase IV inhibitors identified key features that could be used to design new compounds with improved affinities before their actual synthesis. nih.gov Similarly, QSAR models have been built to predict the antibacterial activity of indole derivatives, showing that properties like electronic energy and dipole moment are crucial for efficacy. nih.gov
The development of predictive models extends beyond biological activity to chemical reactivity itself. Machine learning and deep learning models are increasingly used to predict the outcomes of organic reactions, validate retrosynthetic pathways, and even aid in the discovery of new reactions. nih.govarxiv.org These template-free, data-driven approaches can learn complex reaction patterns from large datasets of known chemical transformations, offering a powerful tool for accelerating the design and synthesis of novel this compound analogs and other complex molecules. arxiv.org The rational design process is further aided by the development of novel synthetic routes that allow for modular and efficient access to highly substituted indole scaffolds. organic-chemistry.orgnih.gov
The following table presents examples of QSAR models developed for indole derivatives, highlighting their statistical significance and predictive power.
| Model Type | Target Property | Statistical Parameters | Key Findings | Reference |
| 3D-QSAR (CoMFA) | PDE IV Inhibition | q² = 0.494, r² = 0.986, pred_r² = 0.56 | Identified key steric and electrostatic features for activity. | nih.gov |
| 3D-QSAR (CoMSIA) | PDE IV Inhibition | q² = 0.541, r² = 0.967, pred_r² = 0.59 | Combination of steric, electrostatic, and hydrophobic fields improved the model. | nih.gov |
| 2D-QSAR (MLR) | COX-2 Inhibition | r² = 0.9382, q² = 0.8557, pred_r² = 0.7443 | Physicochemical descriptors like Potential Surface Area and Hydrophobicity were significant. | ijpsr.com |
| 3D-QSAR (Atom-based) | Aβ Anti-aggregation | q² = 0.596, r²ext = 0.695 | Identified physicochemical features correlated with potency. | mdpi.com |
| 2D-QSAR (MLR) | Antibacterial Activity | N/A | High electronic energy and dipole moment correlated with activity against S. aureus. | nih.gov |
CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis; MLR: Multiple Linear Regression; q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; pred_r² or r²ext: Predictive correlation coefficient for an external test set.
Future Perspectives and Emerging Research Directions for 2 1h Indol 2 Yl Ethyl Dimethylamine Chemistry
Development of Highly Chemo- and Regioselective Synthetic Routes to Complex Derivatives
The synthesis of complex molecules based on the indole (B1671886) framework is often challenged by the need for precise control over chemical reactions at specific positions. The indole nucleus possesses multiple reactive sites, and achieving regioselectivity, particularly on the benzene (B151609) portion (C4-C7 positions), remains a significant hurdle. nih.govnih.govrsc.org Traditional methods often require multi-step sequences involving protecting groups and pre-functionalized starting materials. thieme-connect.com Future research is intensely focused on overcoming these limitations through the development of direct C-H functionalization strategies.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct installation of functional groups onto the indole core, offering a more atom- and step-economical approach. nih.govrsc.org A key strategy involves the use of directing groups, which are moieties installed on the indole nitrogen or at the C3 position to steer the catalyst to a specific C-H bond. nih.gov For instance, various directing groups have been successfully employed to facilitate the regioselective arylation, olefination, acylation, and alkylation at the C4 and C7 positions, which are typically less reactive. nih.govacs.orgacs.org
Researchers are exploring a variety of transition metals, including palladium, ruthenium, rhodium, and copper, to achieve diverse and selective transformations. thieme-connect.comacs.orgmdpi.commdpi.com For example, rhodium(III)-catalyzed oxidative cross-coupling has been used for the synthesis of 7-substituted indoles, while palladium catalysis is widely used for functionalization at various positions, sometimes leading to unexpected and useful molecular rearrangements. nih.govacs.org The development of these methods allows for the late-stage functionalization of complex indole-containing molecules, enabling the rapid generation of analogs from a common intermediate.
| Catalyst System | Directing Group (Position) | Target Position | Transformation Type | Reference(s) |
| Ru(II) / AgSbF₆ | Aldehyde (C3) | C4 | Alkenylation | acs.org |
| Rh(III) / AgSbF₆ | Diethyl Carbamoyl (N1) | C7 | Olefination | acs.org |
| Pd(OAc)₂ / AgOAc | Formyl (C3) | C4 | Arylation | nih.gov |
| Copper | N-P(O)ᵗBu₂ (N1) | C6 | Arylation | nih.gov |
| Cobalt(III) | Nitrone | C2 | Annulation | mdpi.com |
Future work will likely focus on discovering new directing groups that can be more easily installed and removed, or even transient directing groups that are incorporated and eliminated within the catalytic cycle. Furthermore, expanding the scope of C-H functionalization to include a wider range of coupling partners and reaction types will be crucial for accessing unprecedented molecular diversity.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Chemical Property Prediction
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new molecules. nih.gov These computational tools can analyze vast datasets to identify complex patterns and relationships that are not obvious to human researchers, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming trial-and-error experimentation. nih.govneurips.cccrimsonpublishers.com
In the context of [2-(1H-indol-2-yl)ethyl]dimethylamine chemistry, AI and ML can be applied in several impactful ways. Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational method, are being enhanced by modern ML algorithms to predict the biological activities and physicochemical properties of novel tryptamine (B22526) derivatives. medium.comresearchgate.net These models learn from the chemical structures and known properties of existing compounds to make predictions for new, untested molecules. ulster.ac.uk This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of possessing desired characteristics. nih.gov
| AI/ML Application | Input Data | Predicted Output | Relevance to Compound Design | Reference(s) |
| QSAR Modeling | Molecular descriptors (e.g., TopoPSA, electronic properties) | Biological activity (e.g., LogIC50), physicochemical properties (e.g., LogD) | Prioritizes synthesis of compounds with desired activity and drug-like properties. | medium.comresearchgate.netulster.ac.uk |
| Reactivity Prediction | Reactant structures, reaction conditions | Major products, reaction yield, potential side products | Optimizes synthetic routes and identifies novel transformations. | neurips.ccrsc.org |
| De Novo Design | Desired property profile | Novel chemical structures | Generates innovative molecular scaffolds tailored for specific functions. | crimsonpublishers.com |
| Property Prediction | Chemical structure (e.g., SMILES string) | Melting point, boiling point, vapor pressure | Accelerates material screening and characterization. | mit.edu |
As the quality and quantity of chemical data continue to grow, the predictive accuracy of these AI tools is expected to improve significantly, making them indispensable in the future of molecular design and synthesis. nih.gov
Exploration of Novel Catalytic Systems for Transformations Involving the Compound
Progress in synthetic chemistry is intrinsically linked to the discovery of new catalysts that can enable previously impossible or impractical transformations. For this compound, future research will heavily leverage novel catalytic systems to functionalize its structure in innovative ways, often under milder and more sustainable conditions.
Photoredox catalysis has emerged as a powerful platform for generating radical intermediates under visible-light irradiation, enabling a host of unique transformations. rsc.orgnih.gov This approach has been applied to the functionalization of indoles and tryptamines, allowing for reactions such as C3-alkylation and the enantioselective cyclization of tryptamine derivatives to form complex polycyclic structures. nih.govacs.org The mild conditions of photoredox catalysis are often compatible with a wide range of functional groups, making it a valuable tool for late-stage modification of intricate molecules. rsc.org
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity. nih.gov Researchers are engineering enzymes and discovering new ones from nature to perform specific modifications on the indole scaffold. For example, methyltransferases have been characterized for their ability to perform stereo- and regioselective methylation at the C3 position of indoles. researchgate.net Furthermore, engineered P450 enzymes have been developed to catalyze intramolecular C-H amination, providing a green and efficient route to chiral indolines. acs.org The continued development of enzyme engineering and directed evolution will expand the biocatalytic toolbox, enabling highly precise and environmentally friendly syntheses of complex tryptamine derivatives. rsc.org
There is also a significant push towards using catalysts based on earth-abundant and non-precious metals , such as cobalt and copper, as more sustainable alternatives to precious metals like palladium and rhodium. mdpi.comchemistryviews.org Copper catalysis, for instance, has been used to achieve regioselective C5-H functionalization of indoles, a historically challenging transformation. sciencedaily.com Electrochemical methods are also being combined with these catalysts to drive reactions, offering a greener approach by replacing chemical oxidants with electricity. chemistryviews.org
| Catalytic System | Mechanism | Key Advantages | Example Transformation | Reference(s) |
| Photoredox Catalysis | Single-Electron Transfer (SET) from photoexcited catalyst | Mild conditions, high functional group tolerance, unique radical reactivity | Enantioselective radical cyclization of tryptamines | acs.orgresearchgate.net |
| Biocatalysis | Enzyme-substrate complexation | Unmatched chemo-, regio-, and stereoselectivity; aqueous conditions | Stereoselective C3-methylation of indoles; C-H amination | researchgate.netacs.org |
| Earth-Abundant Metal Catalysis | Varies (e.g., C-H activation, cross-coupling) | Lower cost, increased sustainability, reduced toxicity | Copper-catalyzed C5-H functionalization; Cobalt-electrocatalyzed C-H/N-H activation | chemistryviews.orgsciencedaily.com |
The exploration of these novel catalytic systems will undoubtedly lead to new synthetic methodologies that expand the accessible chemical space for derivatives of this compound, facilitating the creation of next-generation molecules for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
